molecular formula C21H19ClN4 B019198 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride CAS No. 104497-77-0

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

Cat. No.: B019198
CAS No.: 104497-77-0
M. Wt: 364.9 g/mol
InChI Key: IYIJNMGGEGVHKF-UHFFFAOYSA-N
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Description

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is a redox-sensitive tetrazolium salt used primarily to detect metabolic activity in microorganisms. This compound is membrane-permeable and is reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .

Mechanism of Action

Target of Action

The primary target of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, also known as 5-Cyano-2,3-di-(p-tolyl)tetrazolium Chloride (CTC), is the respiratory activity in cells . It is primarily used to detect metabolic activity in microorganisms .

Mode of Action

CTC is a redox-sensitive dye that functions as a cellular indicator . This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .

Biochemical Pathways

CTC is involved in the redox reactions within the cell. It is reduced during the respiratory activity of the cell, indicating the metabolic activity of the cell . The reduction of CTC results in the formation of a red fluorescent formazan crystal .

Pharmacokinetics

It is known that ctc is a membrane-permeable compound, which suggests that it can be absorbed and distributed within the cells . The compound is reduced (metabolized) during the respiratory activity of the cell .

Result of Action

The reduction of CTC during the respiratory activity of the cell results in the formation of a red fluorescent formazan crystal . This fluorescence can be detected and used to indicate the metabolic activity of the cell . Cells with high respiratory activity will reduce more CTC and thus produce a stronger fluorescence .

Action Environment

The action of CTC is influenced by the metabolic activity of the cells, which can be affected by various environmental factors such as temperature, nutrient availability, and presence of other organisms . .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride serves as a sensitive indicator of cellular respiration . This dye is permeable to the cell membrane and is rapidly taken up by healthy, active cells . During respiratory activity, it is reduced to a water-insoluble, red fluorescent formazan crystal . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

The effects of this compound on cells are primarily related to its role as an indicator of metabolic activity . Cells with strong respiratory activity can reduce more of the dye, producing a stronger fluorescent product . This provides a semi-quantitative method for assessing the health of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction during respiratory activity . The dye is taken up by cells and reduced to a fluorescent formazan crystal during electron transfer processes associated with respiration . The exact details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Temporal Effects in Laboratory Settings

It is known that the dye is stable and does not degrade rapidly .

Metabolic Pathways

This compound is involved in the respiratory electron transfer pathway . The exact enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.

Preparation Methods

Chemical Reactions Analysis

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride undergoes several types of chemical reactions:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major product formed from the reduction reaction is the red fluorescent formazan .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFYUKONKRMAMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Reactant of Route 2
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Reactant of Route 3
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Reactant of Route 4
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Reactant of Route 5
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Reactant of Route 6
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

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